molecular formula C14H11ClFNO4 B14530597 4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene CAS No. 62746-60-5

4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene

Cat. No.: B14530597
CAS No.: 62746-60-5
M. Wt: 311.69 g/mol
InChI Key: WRJFBXFANMGRBX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a chlorophenoxy group, a fluoroethoxy group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene typically involves multiple steps:

    Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Etherification: The nitro-substituted chlorophenol is then subjected to etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate. This step introduces the fluoroethoxy group.

    Phenoxy Substitution: Finally, the compound undergoes a substitution reaction with 3-chlorophenol to form the desired product, this compound. This step is typically carried out in the presence of a suitable catalyst and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy and fluoroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal positions, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide or potassium carbonate as base, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products

    Reduction: 4-(3-Aminophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives at the phenolic and ethereal positions.

Scientific Research Applications

4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The chlorophenoxy and fluoroethoxy groups can modulate the compound’s binding affinity to various enzymes and receptors, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenoxy)-2-(2-chloroethoxy)-1-nitrobenzene
  • 4-(3-Fluorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
  • 4-(3-Bromophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene

Uniqueness

4-(3-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is unique due to the combination of its chlorophenoxy, fluoroethoxy, and nitrobenzene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for functionalization compared to similar compounds.

Properties

CAS No.

62746-60-5

Molecular Formula

C14H11ClFNO4

Molecular Weight

311.69 g/mol

IUPAC Name

4-(3-chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene

InChI

InChI=1S/C14H11ClFNO4/c15-10-2-1-3-11(8-10)21-12-4-5-13(17(18)19)14(9-12)20-7-6-16/h1-5,8-9H,6-7H2

InChI Key

WRJFBXFANMGRBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF

Origin of Product

United States

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